molecular formula C19H11FO2 B12533641 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one CAS No. 652138-27-7

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one

Cat. No.: B12533641
CAS No.: 652138-27-7
M. Wt: 290.3 g/mol
InChI Key: GYACLLLIDBOZLN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a chemical compound for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. While specific studies on this exact compound are not available in the public domain, its core structure is closely related to the 4H-naphtho[1,2-b]pyran and 4H-naphtho[2,1-b]pyran scaffolds, which are recognized in medicinal chemistry for their diverse biological activities. Derivatives of these naphthopyran systems have been investigated for their antiproliferative properties, showing potential as agents against various cancer cell lines . The structural motif of a fluorophenyl substitution is common in pharmaceutical research, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity. Research on analogous compounds indicates that such naphthopyran derivatives may function by targeting key cellular processes. For instance, recent studies on structurally similar pyran-based compounds have identified them as potent inhibitors of P-glycoprotein (P-gp), a protein responsible for multi-drug resistance (MDR) in cancer cells . By inhibiting this efflux pump, these compounds can increase the intracellular concentration of chemotherapeutic agents, potentially reversing resistance. Furthermore, computational studies, including density functional theory (DFT) and molecular docking, are frequently employed with naphthopyran derivatives to understand their geometrical parameters, electronic properties, and potential binding modes with biological targets such as enzymes . This makes this compound a candidate for computational analysis to predict its reactivity, stability, and mechanism of action. Researchers may explore this compound as a novel chemical entity in drug discovery platforms, particularly in oncology for overcoming multi-drug resistance, or as a scaffold for the synthesis of new derivatives with enhanced biological activity.

Properties

CAS No.

652138-27-7

Molecular Formula

C19H11FO2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-fluorophenyl)benzo[g]chromen-4-one

InChI

InChI=1S/C19H11FO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H

InChI Key

GYACLLLIDBOZLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The preparation of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be approached through several synthetic pathways, primarily adapting methods used for similar naphthopyran derivatives. These routes can be classified into several categories based on their reaction mechanisms and starting materials.

Condensation Reactions

Condensation reactions represent the most common approach for synthesizing naphtho[2,3-b]pyran-4-one derivatives. This method typically involves the reaction between 2-hydroxy-1,4-naphthoquinone and appropriate benzaldehyde derivatives in the presence of a suitable catalyst.

Based on synthesis methods for similar compounds, the preparation of this compound would likely involve the condensation of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzaldehyde. This approach draws parallels from the synthesis of related compounds as described in the literature.

The general reaction scheme can be represented as:

2-Hydroxy-1,4-naphthoquinone + 4-Fluorobenzaldehyde → this compound

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient alternative for synthesizing 4H-pyran derivatives. For the target compound, this approach would typically involve a three-component reaction system.

The synthesis could be adapted from methods described for similar pyran derivatives, utilizing 4-fluorobenzaldehyde, a suitable active methylene compound, and a naphthalene derivative in a one-pot reaction. This method is particularly appealing due to its operational simplicity and potential for high yields.

Detailed Synthetic Methodologies

Condensation Method with Base Catalysis

A promising approach for synthesizing this compound involves base-catalyzed condensation. Drawing from similar synthetic procedures, the following protocol could be employed:

Reagents and Conditions
Reagent Quantity Role
2-Hydroxy-1,4-naphthoquinone 1.0 equivalent Core structure provider
4-Fluorobenzaldehyde 1.0-1.2 equivalents Provides 4-fluorophenyl moiety
Triethylamine (Et₃N) 20 mol% Base catalyst
Acetonitrile (MeCN) 5-10 mL per mmol Solvent
Temperature Room temperature Reaction condition
Time 16-24 hours Reaction duration
Procedure
  • Dissolve 4-fluorobenzaldehyde in acetonitrile (5 mL per mmol).
  • Add triethylamine (20 mol%) to the solution and stir for 30 minutes at room temperature.
  • Add 2-hydroxy-1,4-naphthoquinone (1.0 equivalent) to the reaction mixture.
  • Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Collect the formed precipitate by filtration, wash with acetonitrile and n-hexane.
  • Dry the product under vacuum to obtain this compound.

This method is adapted from similar procedures used for synthesizing compounds such as 2-Amino-4-(3,4-difluorophenyl)-5,10-dihydro-5,10-dioxo-4H-naphtho[2,3-b]pyran-3-carbonitrile.

Ultrasound-Assisted Synthesis Method

Ultrasound-assisted synthesis offers advantages such as shorter reaction times and enhanced yields for the preparation of 4H-pyran derivatives. The method could be adapted for synthesizing this compound as follows:

Reagents and Conditions
Reagent Quantity Role
2-Hydroxy-1,4-naphthoquinone 1.0 equivalent Core structure provider
4-Fluorobenzaldehyde 1.0 equivalent Provides 4-fluorophenyl moiety
Triethylamine (Et₃N) 20 mol% Catalyst
Water 10 mL per mmol Green solvent
Ultrasound frequency 40-45 kHz Reaction activation
Temperature 30-40°C Reaction condition
Time 30-60 minutes Reaction duration
Procedure
  • Mix 2-hydroxy-1,4-naphthoquinone and 4-fluorobenzaldehyde in water.
  • Add triethylamine (Et₃N) as catalyst.
  • Subject the mixture to ultrasound irradiation at 40-45 kHz for 30-60 minutes while maintaining the temperature at 30-40°C.
  • Monitor the reaction progress by TLC.
  • Upon completion, filter the precipitated product, wash with water, and dry.
  • If necessary, purify the crude product by recrystallization from a suitable solvent system.

This method is adapted from ultrasound-assisted multicomponent synthesis approaches for 4H-pyran derivatives.

Catalyst Optimization

The choice of catalyst significantly impacts the efficiency of the preparation method for this compound. Several catalytic systems have been explored for similar compounds, offering insights into optimal conditions for the target compound.

Comparison of Catalytic Systems

Catalyst Concentration Solvent System Temperature (°C) Time (h) Expected Yield (%) Advantages Limitations
Triethylamine 20 mol% Water 30-40 0.5-1 80-90 Green solvent, high yield, short reaction time Possible impurities
Piperidine 10-15 mol% Ethanol 70-80 3-4 75-85 Good yield, readily available Longer reaction time
N-Methylmorpholine 15-20 mol% Acetonitrile Room temperature 5-6 70-80 Mild conditions, good functional group tolerance Moderate yield
Ionic liquids 10 mol% Solvent-free 60-70 2-3 85-95 Reusable catalyst, high yield Higher cost

This comparative analysis is based on similar catalytic systems employed for the synthesis of related naphthopyran derivatives.

Reaction Optimization and Parameters

Optimizing reaction parameters is crucial for achieving high yields and purity in the synthesis of this compound.

Effect of Temperature and Reaction Time

Based on studies of similar compounds, the following relationship between temperature, reaction time, and yield can be established:

Temperature (°C) Reaction Time (h) Expected Yield (%) Product Quality
Room temperature 24 65-75 High purity, minimal side products
50-60 8-10 75-85 Good purity, some side reactions
70-80 4-6 80-90 Moderate purity, increased side reactions
100+ 1-2 60-70 Lower purity, significant decomposition

This data is extrapolated from reaction conditions reported for similar naphthopyran derivatives.

Solvent Effects

The choice of solvent can significantly impact the reaction outcome:

Solvent Polarity Boiling Point (°C) Expected Yield (%) Observations
Water High 100 80-90 Green solvent, possible poor solubility of reactants
Ethanol Moderate 78 75-85 Good solvent for most reactants, moderate yield
Acetonitrile Moderate 82 70-80 Good solvent for aromatic aldehydes, clean reaction
Dioxane Low 101 65-75 Good for recrystallization, moderate yield
Solvent-free - - 85-95 Environmentally friendly, may require mechanical grinding

This analysis is based on solvent effects observed in the synthesis of similar heterocyclic compounds.

Purification and Characterization

Purification Techniques

Several purification methods can be employed for isolating pure this compound:

  • Recrystallization: Using solvent systems such as ethanol/benzene or dioxane.
  • Column Chromatography: Utilizing silica gel as the stationary phase and appropriate solvent mixtures.
  • Preparative TLC: For smaller-scale purification.

Characterization Data

Expected characterization data for this compound, based on similar compounds:

Physical Properties
Property Expected Value
Physical State Crystalline solid
Color Yellow to orange
Melting Point 240-260°C (estimated)
Solubility Soluble in organic solvents like chloroform, DMSO; insoluble in water
Spectroscopic Data
Spectroscopic Method Expected Features
IR (cm⁻¹) 3070-3000 (C-H aromatic), 1650-1640 (C=O), 1620-1590 (C=C), 1260-1240 (C-F)
¹H-NMR (δ, ppm) 7.0-8.5 (aromatic protons), 6.8-7.0 (pyran =CH-)
¹³C-NMR (δ, ppm) 175-180 (C=O), 160-165 (pyran C-O), 150-160 (C-F), 115-140 (aromatic carbons)
Mass Spectrometry Expected molecular ion peak at m/z 290 (M+)

This data is extrapolated from spectroscopic information available for related compounds.

Comparative Analysis of Preparation Methods

Evaluation of Synthetic Approaches

Synthetic Approach Complexity Yield (%) Reaction Time Atom Economy Environmental Impact Scalability
Base-catalyzed condensation Moderate 70-85 16-24 h Good Moderate Good
Ultrasound-assisted synthesis Low 80-90 0.5-1 h Good Low Moderate
Multicomponent reaction Moderate 75-85 4-8 h Excellent Low-Moderate Good
Orthoformate-mediated reaction High 65-75 24-48 h Poor High Poor

This comparative analysis is based on data from multiple synthetic approaches for related naphthopyran derivatives.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of naphthopyrans, including 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one, exhibit significant antimicrobial properties. For instance, a study evaluated various naphthopyran derivatives and found that some exhibited potent activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antiparasitic Properties

Recent research has indicated that naphthopyran derivatives may possess antiparasitic activity. A study synthesized new pyrano-4H-benzo[g]chromene derivatives and tested their efficacy against parasites such as Trypanosoma brucei and Leishmania major. The results showed promising activity, suggesting that compounds like this compound could be developed into effective antiparasitic agents .

Photochromic Applications

Naphthopyrans are well-known for their photochromic properties, which allow them to undergo reversible transformations upon exposure to light. This characteristic has important implications for the development of photochromic materials used in ophthalmic lenses and optical devices. The specific structure of this compound enhances its stability and responsiveness to UV light, making it suitable for such applications .

Case Study 1: Antimicrobial Evaluation

In a detailed study published in the MDPI Journal, researchers synthesized a series of naphthopyran derivatives and assessed their antimicrobial activity against various pathogens. The study utilized standard disk diffusion methods to evaluate the efficacy of these compounds. Among the tested derivatives, those containing the 4-fluorophenyl substituent showed enhanced activity against gram-positive bacteria, highlighting the significance of structural modifications in improving biological activity .

Case Study 2: Antiparasitic Activity Testing

A recent investigation focused on the synthesis and biological evaluation of new pyranonaphthoquinone derivatives for their antiparasitic effects. The study reported that certain derivatives exhibited significant inhibitory effects on Leishmania major and Toxoplasma gondii, with IC50 values indicating strong potential for further development into therapeutic agents against these parasites .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Calculated Properties
Compound Name Substituents (Position) Molecular Formula MW (g/mol) logP* H-Bond Acceptors H-Bond Donors Key Features
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one 4-Fluorophenyl (C2) C₁₉H₁₃FO₂ 292.30 4.1 3 0 High lipophilicity; fluorinated aryl
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one 4-Fluorophenyl (C5) C₁₉H₁₃FO₂ 292.30 4.1 3 0 Isomeric ring fusion ([2,3-c] vs. [2,3-b])
NU7026 (DNA-PK inhibitor) 4-Morpholinyl (C2) C₁₇H₁₅NO₃ 281.31 2.5 4 0 Enzyme inhibition; polar morpholine
Aurasperone A 2,3-Dimethyl; 5-OH; 6,8-OCH₃ C₁₆H₁₆O₅ 288.29 1.8 5 1 Natural product; antimicrobial
2-(Diethylamino)-4H-naphtho[2,3-b]pyran-4-one Diethylamino (C2) C₁₇H₁₇NO₂ 267.32 3.2 3 1 Basic amino group; enhanced solubility
5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione 2-Methyl; 5,8-OCH₃; 4,6,9-ketones C₁₆H₁₂O₆ 300.06 1.2 6 0 Trione structure; high polarity

*logP values estimated via XLogP3 .

Key Observations:
  • Substituent Effects : The 4-fluorophenyl group in the target compound confers higher lipophilicity (logP = 4.1) compared to morpholine (NU7026, logP = 2.5) or hydroxyl/methoxy derivatives (e.g., aurasperone A, logP = 1.8). Fluorine enhances metabolic stability and binding affinity in drug design .
  • Ring Fusion Differences: The naphtho[2,3-b] vs.
  • Functional Group Diversity: Ketones (triones), amino groups, and glycosyl moieties (e.g., 6-β-D-glucopyranosyl derivatives ) modulate solubility and bioavailability.
Table 2: Activity Profiles of Selected Analogs
Compound Reported Activities Mechanism/Application
This compound Potential kinase inhibition (inferred from structural analogs) Under investigation for therapeutic use
NU7026 DNA-PK inhibition; radiosensitizer Cancer therapy (enhances radiation efficacy)
Aurasperone A Antimicrobial Natural product from marine fungi
2-(Butylamino)-4H-naphtho[1,2-b]pyran-4-one Unspecified bioactivity Research compound (amino group enhances solubility)
6-β-D-Glucopyranosyl derivatives Antioxidant; natural product Enhanced water solubility
Key Insights:
  • Enzyme Inhibition : NU7026's morpholine substituent enables selective DNA-PK binding, while the fluorophenyl group in the target compound may optimize interactions with hydrophobic enzyme pockets.
  • Natural Products : Aurasperone A and glycosylated derivatives () highlight the role of hydroxyl/methoxy groups in antimicrobial and antioxidant activities.
  • Structural-Activity Relationships (SAR): Position 2 substituents critically influence bioactivity. Fluorophenyl groups balance lipophilicity and electronic effects, whereas amino or morpholine groups introduce polarity for target engagement .

Biological Activity

2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a member of the naphthopyran class of compounds, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a fused naphthalene and pyran ring system, with a fluorophenyl substituent that enhances its chemical properties and biological efficacy.

  • Molecular Formula : C19H11FO2
  • CAS Number : 652138-27-7
  • Molecular Structure : The compound consists of a naphtho[2,3-b]pyran framework with a fluorophenyl group at position 2, which contributes to its lipophilicity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Various derivatives of naphthopyran compounds have shown significant antimicrobial effects. For instance, studies have demonstrated that certain naphthopyran derivatives possess potent antibacterial properties against Gram-positive bacteria, outperforming standard antibiotics like ampicillin in some cases .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, derivatives have shown significant cytotoxicity against HCT-116 colorectal cancer cells with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The antioxidant potential of this compound has been assessed through DPPH scavenging assays. Results indicate that certain derivatives exhibit strong free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells through the activation of apoptotic pathways involving caspase-3 .
  • Molecular Docking Studies : These studies provide insights into the binding affinities and modes of interaction with target enzymes or receptors, suggesting that structural modifications can enhance biological activity and selectivity for specific targets .

Comparative Analysis

The following table summarizes the biological activities of various compounds structurally related to this compound:

Compound NameStructureNotable Features
2-Amino-4-(2-fluorophenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrileStructureKnown for anti-tubercular activity
2-Amino-4-(p-chlorophenyl)-5-methyl-4H-naphtho[1,2-b]pyranStructureExhibits antimicrobial properties
2-Amino-4-(3-chloro-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrileStructurePotential anticancer agent

Case Studies

Several studies have focused on the synthesis and evaluation of naphthopyran derivatives:

  • A study reported the synthesis of various naphthopyran derivatives which were evaluated for their antibacterial and cytotoxic properties. Compounds demonstrated IC50 values lower than standard antibiotics against resistant bacterial strains and significant cytotoxicity against HCT-116 cells .
  • Another research highlighted the antioxidant activity of derivatives through DPPH assays, revealing that certain compounds exhibited superior scavenging capabilities compared to established antioxidants like BHT .

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